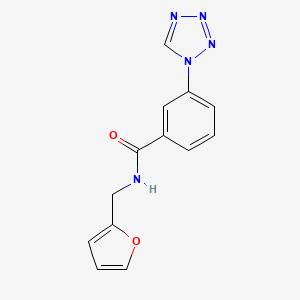

![molecular formula C18H22O3 B4931689 1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)

1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is a chemical compound . It is offered by Benchchem for various applications.

Synthesis Analysis

The synthesis of such compounds often involves electrophilic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This is followed by a second step where a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular formula of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” is C18H22O4 . The structure of such compounds is often analyzed using various spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” likely involve electrophilic aromatic substitution . This is a common reaction type for aromatic compounds like benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene” would depend on its structure. Ethers, which this compound is a type of, typically have two alkyl or aryl groups bonded to an oxygen atom .Wissenschaftliche Forschungsanwendungen

Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3\text{Structure: } \text{CH}_3 - \text{O} - \text{CH}_2 - \text{CH}_2 - \text{O} - \text{CH}_2 - \text{C}_6\text{H}_4 - \text{OCH}_3 Structure: CH3−O−CH2−CH2−O−CH2−C6H4−OCH3

a. Anti-Inflammatory Properties: The compound’s benzene ring and ether linkages suggest anti-inflammatory activity. Researchers explore its potential as a nonsteroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory conditions.

b. Analgesic Effects: Given its structural resemblance to NSAIDs, investigations focus on its analgesic properties. It may act via inhibition of cyclooxygenase (COX) enzymes, similar to other pain-relieving drugs.

c. Cardiovascular Health: The compound’s phenolic moiety hints at cardiovascular benefits. Studies explore its effects on blood pressure regulation, platelet aggregation, and endothelial function.

Organic Synthesis

The compound’s ether linkages and aromatic ring make it valuable in organic synthesis:

a. Benzylic Position Reactions: Due to its benzylic position, it can undergo nucleophilic substitutions or radical reactions. These transformations yield diverse products useful in organic chemistry .

Miscellaneous Applications

Beyond the above fields, consider these additional applications:

a. Flavor and Fragrance Industry: The compound’s aromatic character suggests potential as a flavor or fragrance component. Researchers explore its olfactory properties.

b. Agrochemicals: Investigations assess its pesticidal or herbicidal activity. Its unique structure may lead to novel agrochemicals.

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-methoxy-3-[2-(3-propan-2-ylphenoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-14(2)15-6-4-8-17(12-15)20-10-11-21-18-9-5-7-16(13-18)19-3/h4-9,12-14H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSZSJJDLAFDDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCCOC2=CC=CC(=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

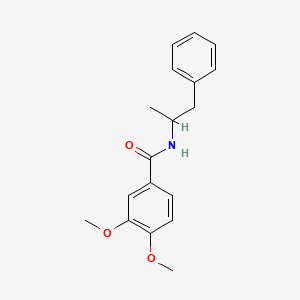

![5-[(isopropylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B4931610.png)

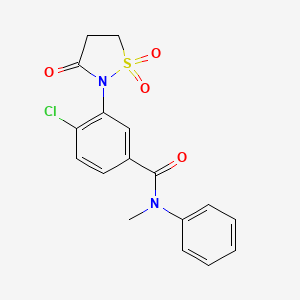

![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4931645.png)

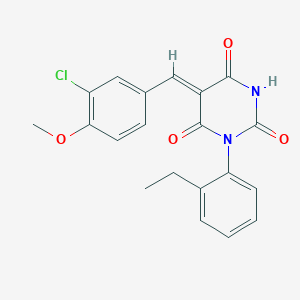

![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)

![7-(3,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4931658.png)

![N~2~-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-L-leucinamide](/img/structure/B4931659.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)

![ethyl {2,4-dioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetate](/img/structure/B4931681.png)

![N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)

![1-[2-({[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B4931701.png)